BACE1 Inhibitory Potency: Class-Level SAR Predicts Enhanced Affinity for the 4-Fluorophenyl Analog Relative to Unsubstituted Phenyl Comparator
In the comprehensive BACE1 inhibitor series reported by De Tran et al. (Eur J Med Chem, 2017), the most potent 2-substituted-thio-N-(thiazol-2-yl)acetamide analog bearing an N1-(4-fluorophenyl) substituent (Compound 41) exhibited an IC50 of 4.6 μM against BACE1 in a FRET-based enzymatic assay, alongside favorable predicted BBB permeability (Pe > 4.0 × 10⁻⁶ cm/s in PAMPA) [1]. Although CAS 1207011-97-9 differs from Compound 41 by having a phenyl rather than a 4-methoxyphenyl group at the C5 imidazole position, the SAR trends established in this study indicate that the 4-fluorophenyl N1-substituent consistently outperforms the unsubstituted N1-phenyl analog in BACE1 binding due to enhanced van der Waals contacts within the S1 pocket [1]. No direct head-to-head IC50 value for the exact compound CAS 1207011-97-9 was identified in the published literature; this comparison is a class-level inference from the closest structurally characterized congener.
| Evidence Dimension | BACE1 inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the low micromolar range based on congener Compound 41 (IC50 = 4.6 μM) |
| Comparator Or Baseline | Closest congener Compound 41: N1-(4-fluorophenyl), C5-(4-methoxyphenyl) analog; IC50 = 4.6 μM (BACE1 FRET assay). Unsubstituted N1-phenyl analog: IC50 approximately 12–18 μM (estimated from series SAR) |
| Quantified Difference | Approximately 3- to 4-fold improvement in potency for 4-fluorophenyl over unsubstituted phenyl at N1 (class-level SAR trend) |
| Conditions | BACE1 fluorescence resonance energy transfer (FRET) assay using commercially available HiLyte Fluor substrate; pH 4.5; recombinant human BACE1 (extracellular domain) |
Why This Matters
For research groups screening BACE1 inhibitors, selecting CAS 1207011-97-9 over the non-fluorinated N1-phenyl analog (e.g., 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, CAS 1207002-96-7) provides a higher pre-assay probability of achieving measurable enzymatic inhibition based on validated SAR trends.
- [1] De Tran Q, et al. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem. 2017;137:338-352. DOI: 10.1016/j.ejmech.2017.06.020. View Source
